Chemical properties of Methyl 5-cyano-2-fluoronicotinate
Chemical properties of Methyl 5-cyano-2-fluoronicotinate
This technical guide details the chemical properties, synthetic utility, and handling of Methyl 5-cyano-2-fluoronicotinate , a high-value scaffold in medicinal chemistry.
A Versatile Scaffold for Kinase Inhibitor & Heterocycle Design
Executive Summary
Methyl 5-cyano-2-fluoronicotinate (CAS: 1805163-11-4) is a tris-functionalized pyridine building block characterized by extreme regioselectivity. Its structure features three distinct reactive handles: a nucleofugal fluorine at C2, an electrophilic methyl ester at C3, and a cyano group at C5. This unique electronic arrangement makes it an ideal "lynchpin" for constructing fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitors (e.g., CSF1R, BTK) and antiviral agents.
Structural & Physicochemical Profile
The reactivity of this molecule is dictated by the "push-pull" electronic effects of the pyridine nitrogen and the electron-withdrawing substituents.
| Property | Data | Note |
| IUPAC Name | Methyl 5-cyano-2-fluoropyridine-3-carboxylate | |
| CAS Number | 1805163-11-4 | |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| Physical State | Off-white to pale yellow solid | Typical for nicotinates |
| LogP (Calc) | ~0.9 - 1.2 | Lipophilic, amenable to cell-permeable designs |
| TPSA | ~50 Ų | Favorable for CNS penetration |
| Reactivity Hotspot | C2-Fluorine | Highly activated for SNAr |
Electronic Analysis
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C2-Fluorine (The Warhead): The fluorine atom is activated by the adjacent pyridine nitrogen (inductive effect) and the para-cyano group (resonance withdrawal). This makes it significantly more reactive toward nucleophilic aromatic substitution (SNAr) than corresponding chloro- or bromo-pyridines.
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C3-Methyl Ester: Provides a handle for cyclization or hydrolysis. Its proximity to C2 allows for rapid intramolecular cyclization with dinucleophiles (e.g., hydrazines, amidines).
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C5-Cyano: Acts as a robust electron-withdrawing group (EWG) to activate the ring but remains chemically stable under standard SNAr conditions, serving as a latent amine (via reduction) or amide (via hydrolysis).
Synthetic Routes & Manufacturing
Industrial preparation typically follows a Halex (Halogen Exchange) strategy or a Cyanation strategy to ensure regiocontrol.
Pathway A: The Halex Route (Preferred)
This route avoids the use of unstable diazonium intermediates.
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Starting Material: Methyl 2-chloro-5-cyanonicotinate.
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Reagent: Anhydrous Potassium Fluoride (spray-dried) or TBAF (anhydrous).
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Catalyst: 18-Crown-6 (phase transfer catalyst).
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Solvent: Sulfolane or DMSO (high boiling, polar aprotic).
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Mechanism: The chloride is displaced by fluoride in an equilibrium driven by the higher lattice energy of KCl (precipitate) or the high solubility of "naked" fluoride.
Pathway B: The Cyanation Route
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Starting Material: Methyl 5-bromo-2-fluoronicotinate.
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Reagent: Zn(CN)₂.
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.
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Condition: 80–100°C in DMF/NMP.
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Note: Requires strict control to prevent displacement of the labile C2-fluorine by cyanide.
Reactivity & Functionalization (The Core)
The utility of Methyl 5-cyano-2-fluoronicotinate lies in its ability to undergo sequential, orthogonal functionalization.
4.1 Nucleophilic Aromatic Substitution (SNAr)
The C2 position is the "gatekeeper." Reaction with amines, thiols, or alkoxides occurs rapidly, often without transition metal catalysis.
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Regioselectivity: Exclusive to C2 (C5-CN and C3-COOMe are stable).
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Kinetics: F > Cl >> Br (The "Element Effect" in SNAr favors Fluorine due to the high electronegativity stabilizing the Meisenheimer complex).
4.2 Divergent Cyclization Pathways
The molecule serves as a precursor for two major bicyclic scaffolds:
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Pyrazolo[3,4-b]pyridines: Reaction with hydrazine.[1] The hydrazine first displaces the F (SNAr) and then attacks the ester (cyclocondensation).
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Pyrido[2,3-d]pyrimidines: Reaction with amidines (e.g., acetamidine).
Figure 1: Divergent synthesis pathways from the core scaffold. The C2-F/C3-Ester motif enables rapid access to fused bicyclic systems.
Experimental Protocols
Protocol A: Representative SNAr Displacement
Objective: Synthesis of Methyl 5-cyano-2-morpholinonicotinate. Rationale: This protocol demonstrates the high reactivity of the C2-F bond. No heating is required, preventing hydrolysis of the ester or hydration of the nitrile.
Materials:
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Methyl 5-cyano-2-fluoronicotinate (1.0 eq)
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Morpholine (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
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Preparation: Dissolve Methyl 5-cyano-2-fluoronicotinate (1.0 mmol, 180 mg) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Addition: Add DIPEA (1.5 mmol, 260 µL) followed by dropwise addition of Morpholine (1.2 mmol, 105 µL) at 0°C (ice bath).
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
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Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (F-core) should disappear rapidly.
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Workup:
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Concentrate the solvent under reduced pressure.
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Resuspend residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
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Dry organic layer over Na₂SO₄, filter, and concentrate.
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Purification: If necessary, recrystallize from cold Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
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Yield: Typical isolated yields are >85%.
Protocol B: One-Pot Cyclization to Pyrazolo[3,4-b]pyridine
Objective: Synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridin-3-ol.
Methodology:
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Dissolve the core scaffold (1.0 eq) in Ethanol (0.2 M).
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Add Hydrazine Hydrate (2.0 eq) dropwise at RT.
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The solution will likely turn yellow/orange (formation of intermediate hydrazine).
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Heat to reflux (80°C) for 3–6 hours to drive the cyclization (attack of hydrazine NH on the ester).
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Isolation: Cool to RT. The product often precipitates as a solid. Filter, wash with cold EtOH and Et₂O.
Safety & Handling (SDS Summary)
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Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Specific Danger: Hydrolysis releases HF. In the presence of moisture or strong acids, the C2-F bond can hydrolyze, releasing trace Hydrogen Fluoride. Always handle in a fume hood.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
References
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BLD Pharm. (2024). Product Analysis: Methyl 5-cyano-2-fluoronicotinate (CAS 1805163-11-4).[2] Link
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National Institutes of Health (NIH). (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes. PubMed Central. Link
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Sigma-Aldrich. (2024). Pyridine Synthesis and Reactivity Guide. Link
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Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (S_NAr) on Pyridines. Link
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Journal of Medicinal Chemistry. (2015). Discovery of High-Affinity CSF1R Ligands via Scaffold Hopping. (Contextual grounding for 5-cyano-nicotinate scaffolds). Link
